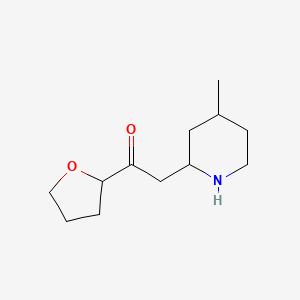
2-(4-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one typically involves the reaction of 4-methylpiperidine with an appropriate oxolane derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways within the body. These interactions can modulate biological processes and produce therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and oxolane-containing molecules. Examples include:
- 2-(4-Methylpiperidin-2-yl)ethanol
- 1-(Oxolan-2-yl)ethan-1-one
Uniqueness
The uniqueness of 2-(4-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-(4-methylpiperidin-2-yl)-1-(oxolan-2-yl)ethanone |
InChI |
InChI=1S/C12H21NO2/c1-9-4-5-13-10(7-9)8-11(14)12-3-2-6-15-12/h9-10,12-13H,2-8H2,1H3 |
InChI Key |
HVKJEXCZZUHQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)CC(=O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



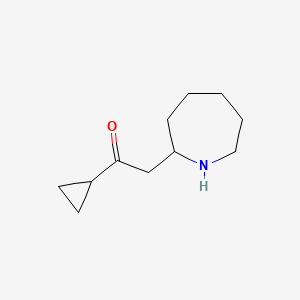

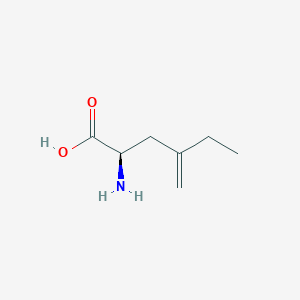
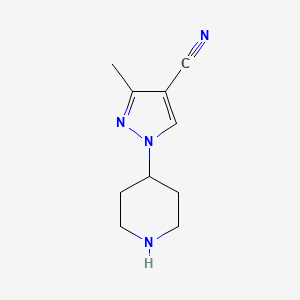
![6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13309343.png)
![3-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13309349.png)
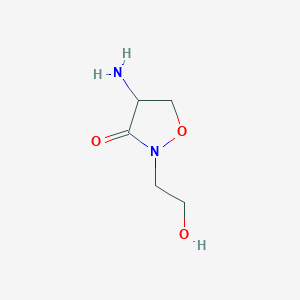
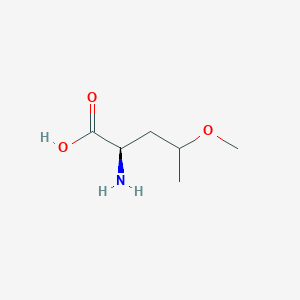

![4-Methyl-2-[(thian-4-yl)amino]pentan-1-ol](/img/structure/B13309375.png)
amine](/img/structure/B13309383.png)
![6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B13309399.png)
![5,7-Diethyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309400.png)
